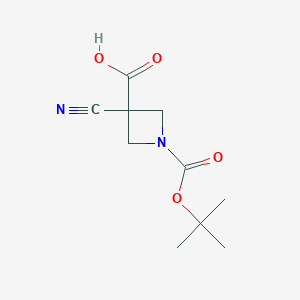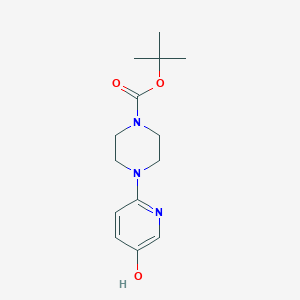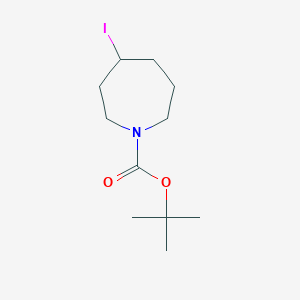
1-N-Boc-4-iodo-azepane
Overview
Description
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-iodoazepane-1-carboxylate were not found, related compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-iodoazepane-1-carboxylate is C11H20INO2 . The compound has a molecular weight of 325.19 g/mol .Physical and Chemical Properties Analysis
Tert-butyl 4-iodoazepane-1-carboxylate has a molecular weight of 325.19 g/mol . It has a XLogP3-AA value of 3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 2 rotatable bonds .Scientific Research Applications
Chiral Separation and Synthesis : The compound has been involved in the preparation of enantiomerically pure derivatives. For instance, a study described the isolation and characterization of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, highlighting the significance of chiral supercritical fluid chromatography in achieving enantiomeric purity (Carry et al., 2013).
Intermediate in Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of pharmacologically relevant compounds. For example, its derivative, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was synthesized for large-scale production of Rho–kinase inhibitor K-115, demonstrating its utility in pharmaceutical manufacturing (Gomi et al., 2012).
Halogenated Derivatives for Chemical Transformations : Research has developed stable halogenated derivatives, such as 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, which are used in various chemical transformations, signifying its role in advancing synthetic chemistry methodologies (Glinyanaya et al., 2021).
Stereoselective Synthesis of Complex Molecules : The compound is instrumental in the stereoselective synthesis of complex molecular structures, such as in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists (Campbell et al., 2009).
Development of Novel Reagents : It is used in the development of new reagents, such as in the creation of tert-butylating agents, exemplified by the development of 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), which is significant for tert-butylation of alcohols and carboxylic acids (Yamada et al., 2016).
Synthesis of Functionalized Piperidines : It is also utilized in the synthesis of functionally diverse piperidine derivatives, such as in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Properties
IUPAC Name |
tert-butyl 4-iodoazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFSVNKXRCIGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1374804.png)
![{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1374805.png)

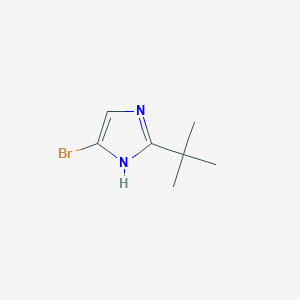
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)

![6-Boc-2-hydroxy-6-azaspiro[3.5]nonane](/img/structure/B1374812.png)
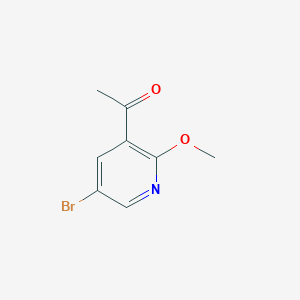
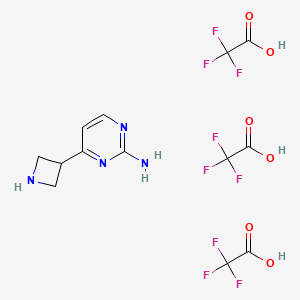
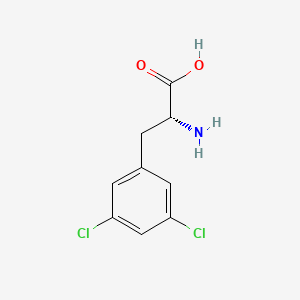
![3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1374817.png)
